Methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a methyl ester group and a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate typically involves the reaction of 4-methylbenzyl chloride with piperidine-4-carboxylic acid methyl ester in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 4-methylbenzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-methylbenzoate: Shares the methyl ester and 4-methylbenzyl groups but lacks the piperidine ring.
1-(4-Methylbenzyl)piperazine: Contains the 4-methylbenzyl group and a piperazine ring instead of a piperidine ring.
Uniqueness: Methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate is unique due to the combination of its piperidine ring and methyl ester group, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-3-5-13(6-4-12)11-16-9-7-14(8-10-16)15(17)18-2/h3-6,14H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVZEZHHMNLUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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